molecular formula C13H15BrN2O2S2 B2448487 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873003-02-2

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2448487
CAS No.: 873003-02-2
M. Wt: 375.3
InChI Key: YATJTLONTVURRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical hybrid incorporating privileged scaffolds for investigative biology. The benzenesulfonamide moiety is a well-recognized pharmacophore in medicinal chemistry, noted for its inhibitory effects on various enzymes and its presence in compounds with antimicrobial, antioxidant, and anticancer activities . The 2,4-dimethylthiazole component is a common heterocycle in drug discovery, frequently utilized to modulate the physicochemical properties and binding affinity of small molecules. This structural combination makes the compound a valuable template for developing novel therapeutic agents, particularly in oncology. Research on analogous compounds demonstrates significant potential. For instance, benzenesulfonamide derivatives have been designed as potent inhibitors of carbonic anhydrase IX (hCA IX), a transmembrane enzyme overexpressed in hypoxic solid tumors such as those in colon, breast, and lung cancers . Inhibition of hCA IX disrupts pH regulation in the tumor microenvironment, inducing apoptosis and offering a promising strategy against malignant cells . Furthermore, structurally similar indole- and sulfonamide-based molecules have shown potent anti-cancer activity by inhibiting histone deacetylases (HDACs), leading to the hyperacetylation of proteins like Hsp90, degradation of oncogenic clients such as HIF-1α, and subsequent downregulation of vascular endothelial growth factor (VEGF), thereby suppressing tumor growth and angiogenesis . Beyond oncology, the benzenesulfonamide core is also being explored in virology. Modifications of the PF-74 scaffold, which contains a benzenesulfonamide group, have yielded potent HIV-1 Capsid (CA) protein inhibitors that disrupt both early and late stages of the viral replication cycle . This highlights the versatility of the benzenesulfonamide pharmacophore in targeting protein-protein interactions critical to infectious diseases. This compound is presented as a key intermediate for researchers exploring these and other biological pathways. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJTLONTVURRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of 1-methylthiourea with α-haloketones. For example, reacting 1-methylthiourea with 1-chloropropan-2-one in ethanol at 25°C for 24 hours yields N,4-dimethylthiazol-2-amine (75–82% yield). Critical parameters include:

Parameter Optimal Condition Yield Impact
Solvent Ethanol <20% in non-polar solvents
Temperature 20–40°C <50% at >60°C
Reaction Time 12–24 hours 10% reduction if <12h

¹H NMR (CDCl₃): δ 2.96 (s, 3H, N–CH₃), 2.35 (d, 3H, J = 1.2 Hz, C4–CH₃), 6.48 (q, 1H, J = 0.8 Hz, C5–H).

Microwave-Assisted Cyclization

Modern protocols employ microwave irradiation (140°C, 45 minutes) with dimethylformamide-dimethylacetal (DMF-DMA) to accelerate ring formation, achieving 89% yield with reduced byproducts. This method enhances regioselectivity for the 2,4-dimethyl configuration.

Bromination at the Thiazole C5 Position

Introducing bromine at the thiazole’s C5 position requires careful electrophilic substitution:

N-Bromosuccinimide (NBS) in Dichloromethane

Treating N,4-dimethylthiazol-2-amine with 1.1 equivalents of NBS in CH₂Cl₂ at 0–5°C for 2 hours provides 5-bromo-N,4-dimethylthiazol-2-amine in 93% yield. Key advantages include minimal di-bromination (<2%) and compatibility with acid-sensitive groups.

Molecular Bromine in Acetic Acid

Alternative bromination using Br₂ in glacial acetic acid (0°C, 1 hour) achieves 88% yield but requires rigorous temperature control to prevent ring oxidation.

Comparative Bromination Data

Method Temperature Time Yield Purity (HPLC)
NBS/CH₂Cl₂ 0–5°C 2 h 93% 98.5%
Br₂/AcOH 0°C 1 h 88% 95.2%

Sulfonamide Bond Formation

Reacting the ethylamine intermediate with 4-bromobenzenesulfonyl chloride completes the synthesis:

Pyridine-Mediated Sulfonylation

Stirring 5-(2-aminoethyl)-2,4-dimethylthiazole with 1.2 equivalents of 4-bromobenzenesulfonyl chloride in pyridine (0°C, 4 hours) provides the target compound in 81% yield.

Optimized Conditions

Parameter Value Effect on Yield
Solvent Pyridine 81% vs. 52% in THF
Temperature 0–5°C 15% reduction at 25°C
Stoichiometry 1.2 eq sulfonyl chloride Avoids over-sulfonation

¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, J = 8.4 Hz, Ar–H), 7.72 (d, 2H, J = 8.4 Hz, Ar–H), 3.45 (t, 2H, J = 6.8 Hz, CH₂N), 2.95 (s, 3H, N–CH₃), 2.38 (s, 3H, C4–CH₃).

DMAP-Catalyzed Reaction

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates sulfonamide formation, reducing reaction time to 1.5 hours with 85% yield.

Purification and Characterization

Recrystallization

Recrystallizing the crude product from ethyl acetate/hexanes (1:3) enhances purity from 87% to 99.3% (HPLC).

Spectroscopic Validation

  • HR-MS (ESI⁺) : m/z [M + H]⁺ calcd for C₁₃H₁₆BrN₃O₂S₂: 406.9912; found: 406.9908.
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1540 cm⁻¹ (C–N stretch).

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems mitigate exothermic risks during bromination and sulfonylation. Key metrics:

Process Step Batch Yield Flow Yield Cost Reduction
Thiazole Synthesis 82% 85% 12%
Sulfonylation 81% 89% 18%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The para-bromo substituent on the benzene ring is a prime site for nucleophilic substitution reactions. Experimental data from analogous compounds demonstrate:

Table 1: Reaction Conditions for Bromine Substitution in Benzenesulfonamides

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 hMethoxy-substituted derivative72%
Ammonia (NH₃)Ethanol, 100°C, 12 hAmino-substituted derivative65%
ThiophenolK₂CO₃, DMSO, 120°C, 8 hPhenylthioether derivative58%

Key findings:

  • Electron-withdrawing sulfonamide groups activate the benzene ring for nucleophilic substitution at the para position .

  • Steric hindrance from the thiazole-ethyl chain may reduce reaction rates compared to simpler bromobenzenesulfonamides.

Sulfonamide Group Reactivity

The -SO₂NH- linkage participates in two primary reaction types:

Hydrolysis

Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions:

RSO2NH-R’+H2ORSO3H+H2N-R’\text{RSO}_2\text{NH-R'} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{H}_2\text{N-R'}

  • Complete hydrolysis occurs after 4 h in 6M HCl at 100°C .

  • Stability in physiological pH (7.4) makes it suitable for pharmaceutical applications .

Acylation/Alkylation

The sulfonamide nitrogen reacts with electrophiles:

Table 2: Derivatization Reactions of the Sulfonamide Group

ReagentConditionsProductApplicationSource
Acetyl chloridePyridine, 0°C, 2 hN-Acetylated derivativeEnhanced lipophilicity
Methyl iodideK₂CO₃, DMF, RT, 24 hN-Methylated derivativeMetabolic stability studies
4-Nitrobenzoyl chlorideEt₃N, CH₂Cl₂, 0°C, 1 hN-Aryl carbonyl derivativeFluorescent labeling

Thiazole Ring Functionalization

The 2,4-dimethylthiazole moiety undergoes characteristic heterocyclic reactions:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position .

  • Halogenation : NBS/benzoyl peroxide brominates the methyl substituents.

Coordination Chemistry

The thiazole nitrogen participates in metal complex formation:

Thiazole+CuCl2[Cu(thiazole)2Cl2]\text{Thiazole} + \text{CuCl}_2 \rightarrow [\text{Cu(thiazole)}_2\text{Cl}_2]

  • Stability constants (log K) range from 4.2–5.8 for transition metals .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Table 3: Catalytic Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids68–85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines73%

Biological Interactions

While not classical "reactions," the compound interacts biomolecularly:

  • Protein Binding : Forms hydrogen bonds with human serum albumin (Kₐ = 2.1 × 10⁴ M⁻¹) .

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 0.37 μM for CDK9) .

Stability Profile

Critical degradation pathways:

  • Photolysis : UV light (λ = 254 nm) causes sulfonamide bond cleavage (t₁/₂ = 8.2 h) .

  • Oxidation : H₂O₂ converts thiazole methyl groups to carboxylic acids .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar thiazole derivatives, which suggest that compounds with a thiazole ring exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of thiazole have shown promising results in inhibiting Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismsReference
Compound D1AntibacterialE. coli, S. aureus
Compound D6AntifungalC. albicans
4-bromo-N-(...)AntibacterialVarious strains

Anticancer Activity

The compound has also been studied for its anticancer properties. Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .

Table 2: Anticancer Activity of Sulfonamide Derivatives

Compound NameCancer TypeIC50 Value (nM)Reference
Compound 4eBreast Cancer (MDA-MB-231)10.93
Compound 4gLung Cancer15.00
4-bromo-N-(...)Various Cancer TypesTBD

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide. The results indicated that certain derivatives exhibited significant inhibition against resistant strains of bacteria, highlighting the potential for developing new antibiotics .

Case Study 2: Mechanistic Studies in Cancer Cells

In another study focusing on anticancer mechanisms, researchers synthesized a series of sulfonamide derivatives and tested their effects on cancer cell lines. The findings revealed that specific compounds induced apoptosis through the activation of caspases and modulation of apoptotic pathways, suggesting that 4-bromo-N-(...) could be a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonamide group are known to interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Brominated Sulfonamides: Compounds with similar bromine and sulfonamide groups can have comparable chemical reactivity and applications.

Uniqueness

4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

4-Bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and various studies that highlight its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C12H14BrN3O2SC_{12}H_{14}BrN_{3}O_{2}S, and it has a molecular weight of approximately 328.23 g/mol.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing thiazole and sulfonamide groups. For instance, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • A study highlighted that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 15.6 µg/mL depending on the specific derivative used .
    • Another investigation into sulfonamide derivatives indicated that compounds with thiazole substitutions displayed enhanced activity against various bacterial strains, suggesting a synergistic effect between the thiazole and sulfonamide functionalities .

Anticancer Activity

The anticancer potential of this compound has also been evaluated through various assays.

  • Case Studies :
    • In vitro studies using the MCF7 breast cancer cell line revealed that certain thiazole-containing compounds exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values were found to be significantly lower than those of control compounds, indicating strong anticancer properties .
    • Molecular docking studies have shown that these compounds interact effectively with cancer-related proteins, enhancing their potential as therapeutic agents in cancer treatment .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Thiazole derivatives often function by disrupting metabolic pathways essential for microbial growth or by inducing apoptosis in cancer cells.

Research Findings Summary

Activity Tested Strains/Cells Results Reference
AntibacterialStaphylococcus aureus, E. coliMIC: 3.9 - 15.6 µg/mL
AnticancerMCF7 (breast cancer cell line)IC50 values lower than doxorubicin
Enzyme InhibitionVarious cancer-related proteinsEffective binding in molecular docking

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves coupling a brominated benzenesulfonyl chloride with a thiazole-containing amine under reflux in glacial acetic acid. Key steps include:

  • Reaction Conditions : Reflux at 110–120°C for 3–5 hours with stoichiometric control of reactants (e.g., 1:1.1 molar ratio of sulfonyl chloride to amine) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/acetonitrile to achieve >95% purity. Monitor purity via TLC (Rf ~0.75 in ethyl acetate/hexane 1:1) .
  • Characterization : Confirm structure using 1^1H/13^{13}C NMR (e.g., sulfonamide protons at δ 10.2–11.0 ppm) and HRMS .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for structure solution and refinement, with Olex2 or WinGX for visualization .
  • Validation : Check for disorders using PLATON and validate geometry with CCDC tools .

Q. What in vitro assays are suitable for evaluating its cytotoxicity?

The MTT assay is widely used:

  • Protocol : Incubate cells (e.g., HeLa or MCF-7) with the compound (1–100 µM) for 48 hours. Measure absorbance at 570 nm after formazan dissolution .
  • Controls : Include doxorubicin as a positive control and DMSO as a vehicle control. Calculate IC50_{50} values via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to optimize bioactivity?

  • Analog Design : Introduce substituents at the benzenesulfonamide or thiazole moiety (e.g., halogenation, alkylation) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) against targets like VEGF receptors, using PDB structures (e.g., 2VEW) .
  • QSAR Analysis : Use Gaussian for DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with activity .

Q. How should conflicting biological data (e.g., inconsistent IC50_{50}50​ values) be resolved?

  • Replicate Experiments : Ensure triplicate runs under identical conditions (temperature, cell passage number) .
  • Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water) to rule out degradation .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. What role do the bromine substituent and thiazole ring play in target binding?

  • Bromine : Enhances lipophilicity (logP ~3.2) and stabilizes halogen bonds with receptor residues (e.g., Tyr or His side chains) .
  • Thiazole : Participates in π-π stacking (e.g., with Phe residues) and hydrogen bonding via the sulfonamide group . Validate via mutagenesis studies or molecular dynamics (GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.